molecular formula C13H18ClN3O3 B3984874 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide

Cat. No. B3984874
M. Wt: 299.75 g/mol
InChI Key: ZWHOVDZZQZRQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide, commonly known as "CNPA" is a chemical compound that has been used in scientific research for various purposes. It is a member of the amide family and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of CNPA is not well understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX-2, CNPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CNPA has been found to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. CNPA has also been found to have antipyretic effects, reducing fever in animal models.

Advantages and Limitations for Lab Experiments

CNPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is soluble in organic solvents, making it easy to handle in the lab. CNPA has been found to have low toxicity, making it safe for use in lab experiments. However, CNPA has some limitations. It is not water-soluble, which can limit its use in aqueous systems. CNPA has also been found to have some side effects, such as gastrointestinal disturbances, in animal models.

Future Directions

There are several future directions for CNPA research. One direction is to further investigate the mechanism of action of CNPA. This will help to better understand how CNPA works and its potential uses in the development of new drugs. Another direction is to investigate the potential uses of CNPA in the treatment of various diseases, such as cancer and Alzheimer's disease. CNPA has been found to have anti-inflammatory and analgesic properties, which could be useful in the treatment of these diseases. Finally, future research could focus on the development of new synthesis methods for CNPA, which could improve its availability and reduce its cost.

Scientific Research Applications

CNPA has been used in various scientific research applications. It has been used as a reagent for the determination of amino acids in biological fluids. It has also been used as a substrate for the determination of amidase activity in various organisms. CNPA has been used in the development of new drugs for the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties.

properties

IUPAC Name

N-[2-(2-chloro-4-nitroanilino)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)12(18)16-7-6-15-11-5-4-9(17(19)20)8-10(11)14/h4-5,8,15H,6-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHOVDZZQZRQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide
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N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide
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N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide
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N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide
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N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2,2-dimethylpropanamide

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